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Compound of Interest

Compound Name: 2'-O-Methylisoliquiritigenin

Cat. No.: B1664129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-O-Methylisoliquiritigenin, a chalcone derivative with the chemical name (E)-1-(4-hydroxy-

2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a natural product found in various

plant species. As a member of the flavonoid family, it shares a common chemical scaffold

known for a wide array of biological activities. This technical guide provides a comprehensive

overview of the structural characterization of 2'-O-Methylisoliquiritigenin, including its

physicochemical properties, spectroscopic data, and relevant experimental protocols.

Furthermore, it delves into the compound's interaction with key cellular signaling pathways,

offering insights for its potential application in drug discovery and development.

Physicochemical Properties
2'-O-Methylisoliquiritigenin is a hydrophobic molecule, practically insoluble in water.[1] Its

chemical structure and key identifiers are summarized in the table below.
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Property Value Reference

Chemical Name

(E)-1-(4-hydroxy-2-

methoxyphenyl)-3-(4-

hydroxyphenyl)prop-2-en-1-

one

Synonyms

4,4'-dihydroxy-2'-

methoxychalcone,

Isoliquiritigenin 2'-methyl ether

[1]

CAS Number 112408-67-0, 51828-10-5 [1][2]

Molecular Formula C₁₆H₁₄O₄ [1]

Molecular Weight 270.28 g/mol [1]

Melting Point 210-212 °C [1]

Predicted pKa 7.55 ± 0.20 [1]

Predicted logP 3.00 [1]

Spectroscopic Data
Detailed experimental spectroscopic data for 2'-O-Methylisoliquiritigenin is not extensively

available in publicly accessible literature. The following sections provide general expectations

for the spectroscopic characterization of this compound based on the analysis of closely

related chalcone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the structural elucidation of 2'-O-
Methylisoliquiritigenin. The expected chemical shifts are influenced by the substitution

pattern of the aromatic rings and the α,β-unsaturated ketone system.

Table 1: Predicted ¹H and ¹³C NMR Data for 2'-O-Methylisoliquiritigenin

Note: The following data is a prediction based on known values for similar chalcone structures

and should be confirmed by experimental analysis.
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Position
Predicted ¹³C Chemical
Shift (ppm)

Predicted ¹H Chemical
Shift (ppm)

1 ~192.0 -

2 ~118.0 ~7.5 (d, J ≈ 15.5 Hz)

3 ~145.0 ~7.8 (d, J ≈ 15.5 Hz)

1' ~113.0 -

2' ~165.0 -

3' ~98.0 ~6.5 (d, J ≈ 2.0 Hz)

4' ~166.0 -

5' ~108.0 ~6.6 (dd, J ≈ 8.5, 2.0 Hz)

6' ~132.0 ~7.9 (d, J ≈ 8.5 Hz)

1'' ~127.0 -

2'', 6'' ~130.0 ~7.6 (d, J ≈ 8.5 Hz)

3'', 5'' ~116.0 ~6.9 (d, J ≈ 8.5 Hz)

4'' ~160.0 -

OCH₃ ~56.0 ~3.9 (s)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation. For 2'-O-
Methylisoliquiritigenin, the expected nominal mass is 270 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation Data for 2'-O-Methylisoliquiritigenin

Note: The fragmentation pattern can vary depending on the ionization technique and collision

energy. The following are plausible fragmentation pathways.
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m/z (relative abundance) Proposed Fragment

270 [M]⁺ Molecular Ion

255 [M - CH₃]⁺

161 [C₉H₉O₂]⁺ (A-ring fragment)

134 [C₈H₆O₂]⁺

119 [C₇H₇O]⁺ (B-ring fragment)

91 [C₇H₇]⁺

X-ray Crystallography
As of the date of this document, the crystal structure of 2'-O-Methylisoliquiritigenin has not

been reported in the Cambridge Structural Database (CSD). The determination of its single-

crystal X-ray structure would provide definitive proof of its molecular conformation and

intermolecular interactions in the solid state.

Experimental Protocols
The following are generalized protocols for the synthesis and structural characterization of 2'-
O-Methylisoliquiritigenin, based on established methods for chalcone derivatives.

Synthesis: Claisen-Schmidt Condensation
2'-O-Methylisoliquiritigenin can be synthesized via a Claisen-Schmidt condensation reaction

between 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in the presence of a

base catalyst.

Materials:

2-hydroxy-4-methoxyacetophenone

4-hydroxybenzaldehyde

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Ethanol

Hydrochloric acid (HCl)

Distilled water

Procedure:

Dissolve 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring at room

temperature.

Continue stirring the reaction mixture for 24-48 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with

dilute HCl.

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is

neutral, and dry.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2'-O-
Methylisoliquiritigenin.

NMR Spectroscopic Analysis
Sample Preparation:

Dissolve 5-10 mg of purified 2'-O-Methylisoliquiritigenin in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:
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Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz

or higher for proton NMR.

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a

spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and

a relaxation delay of at least 5 seconds for quantitative measurements.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral

width (~220 ppm) is required. A larger number of scans will be necessary due to the lower

natural abundance of ¹³C.

2D NMR: Perform COSY, HSQC, and HMBC experiments to aid in the complete and

unambiguous assignment of all proton and carbon signals.

Mass Spectrometric Analysis
Sample Preparation:

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the

chosen ionization method (e.g., methanol or acetonitrile for electrospray ionization).

Data Acquisition (LC-MS/MS):

Liquid Chromatography (LC):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small

amount of formic acid (0.1%) to aid ionization.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry (MS):

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass

analysis.
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Acquisition Mode: Full scan MS to determine the molecular ion and MS/MS (tandem mass

spectrometry) to obtain fragmentation patterns. For MS/MS, the molecular ion is isolated

and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or

nitrogen) at varying collision energies.

X-ray Crystallography
Crystal Growth:

Growing single crystals suitable for X-ray diffraction can be achieved through various

methods, including slow evaporation, vapor diffusion, or cooling of a saturated solution.

Dissolve the purified compound in a minimal amount of a suitable hot solvent or a solvent

mixture.

Allow the solution to cool slowly to room temperature, followed by further cooling in a

refrigerator.

Alternatively, use a vapor diffusion setup where a solution of the compound is allowed to

equilibrate with a vapor of a less soluble solvent.

Data Collection and Structure Refinement:

Mount a suitable single crystal on a goniometer.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ =

0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Process the diffraction data (integration, scaling, and absorption correction).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structure using full-matrix least-squares on F².

Signaling Pathway Interactions
Studies have shown that isoliquiritigenin 2'-methyl ether (ILME), a synonym for 2'-O-
Methylisoliquiritigenin, can induce growth inhibition and apoptosis in oral cancer cells.[3] The
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proposed mechanism involves the upregulation of Heme Oxygenase-1 (HO-1) through the

activation of the MAPK, NF-κB, and Nrf2 signaling pathways.[3]

MAPK, NF-κB, and Nrf2 Signaling Pathways
The following diagrams illustrate the putative role of 2'-O-Methylisoliquiritigenin in modulating

these key signaling cascades.
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Caption: ILME signaling cascade in oral cancer cells.[3]

Experimental Workflow for Signaling Pathway Analysis
The following diagram outlines a typical experimental workflow to investigate the effect of 2'-O-
Methylisoliquiritigenin on cellular signaling pathways.
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Caption: Workflow for studying cellular effects.

Conclusion
2'-O-Methylisoliquiritigenin presents an interesting scaffold for further investigation in the

context of drug development, particularly in oncology. While its basic physicochemical

properties are known, a comprehensive public database of its detailed structural

characterization, including experimental NMR, mass spectrometry, and X-ray crystallography

data, is currently lacking. This guide provides a framework for researchers to undertake such

characterization. The preliminary evidence of its interaction with the MAPK, NF-κB, and Nrf2

signaling pathways warrants further in-depth studies to elucidate its precise mechanism of

action and to explore its full therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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